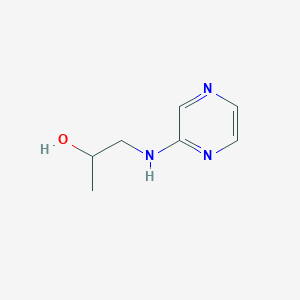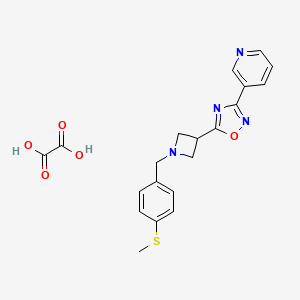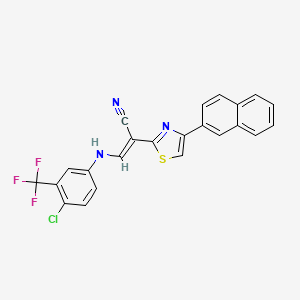![molecular formula C19H17ClN6OS B2390368 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 1421528-03-1](/img/structure/B2390368.png)
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a water-soluble prodrug . It is metabolized by aminopeptidase enzymes in the small intestine to form the principal active benzodiazepine rilmazolam . Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of this compound involves a series of reactions, including the formation of a 1,2,4-triazole ring . The yield of the synthesis process is reported to be around 73% .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, a pyrimidine ring, and a thiazole ring . The principal active metabolite formed after metabolism contains a benzodiazepine ring structure .Chemical Reactions Analysis
The compound undergoes metabolic reactions in the body, specifically in the small intestine, where it is converted into the active benzodiazepine rilmazolam .Physical And Chemical Properties Analysis
The compound has a melting point of 162-164°C . Its molecular weight is 492.2 g/mol . The IR spectrum shows signals for C=O groups at 1650–1712 cm−1 .Aplicaciones Científicas De Investigación
Antifungal Applications
Triazole derivatives have been widely explored as antifungal agents. Notably, fluconazole and voriconazole are commercially available triazole-containing drugs used to combat fungal infections. These compounds inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis and leading to fungal cell death .
Antiviral Potential
Triazoles have shown promise as antiviral agents. Their ability to bind to enzymes and receptors in biological systems makes them valuable in combating viral infections. While specific studies on the compound are limited, the broader class of triazole derivatives has demonstrated antiviral activity .
Antioxidant Properties
Triazole derivatives exhibit antioxidant effects due to their ability to scavenge free radicals. Although direct studies on the compound are scarce, the presence of the triazole nucleus suggests potential antioxidant activity .
Anticancer Research
Polycyclic systems containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been investigated for their anticancer properties. These compounds show promise as antitumor agents and can be used in the treatment of cancer. Further research is needed to explore the specific effects of our compound on cancer cells .
Antiepileptic Potential
While not extensively studied for this compound, other triazole derivatives have demonstrated antiepileptic properties. The presence of the triazole ring suggests that our compound may also exhibit similar effects .
Other Potential Applications
Beyond the mentioned fields, triazole derivatives have been investigated for their roles in treating conditions such as insomnia, Alzheimer’s disease, and hypertension. Additionally, complexes of triazolo-pyrimidines with platinum and ruthenium have shown activity against parasites and cancer .
Mecanismo De Acción
Target of Action
It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to interact with their targets through a variety of mechanisms, depending on the specific enzymes and receptors they bind to .
Biochemical Pathways
It is known that triazole compounds can affect a variety of biochemical pathways due to their ability to bind to different enzymes and receptors .
Pharmacokinetics
The synthesis of similar triazolo pyridine derivatives has been described, which could potentially influence the compound’s bioavailability .
Result of Action
Triazole compounds are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . They are also utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Action Environment
The synthesis of similar triazolo pyridine derivatives has been described under microwave conditions, which could potentially influence the compound’s stability .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6OS/c1-10-8-11(2)26-19(22-10)24-16(25-26)17(27)21-9-15-12(3)23-18(28-15)13-6-4-5-7-14(13)20/h4-8H,9H2,1-3H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCOULSMPJIFCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=C(N=C(S3)C4=CC=CC=C4Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2390291.png)




![(Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2390297.png)

![3-[(phenylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2390302.png)
![1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2390304.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390307.png)
